molecular formula C19H13NO B11850285 9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl- CAS No. 62578-45-4

9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-

Cat. No.: B11850285
CAS No.: 62578-45-4
M. Wt: 271.3 g/mol
InChI Key: ZCATWRPSEYUVHI-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound with a complex structure that includes an indeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-2-azafluorene
  • 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]
  • 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]

Uniqueness

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one is unique due to its indeno-pyridine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62578-45-4

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

3-methyl-1-phenylindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C19H13NO/c1-12-11-16-14-9-5-6-10-15(14)19(21)17(16)18(20-12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

ZCATWRPSEYUVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C42

Origin of Product

United States

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